Lenvatinib mesylate
Overview
Description
Lenvatinib mesylate is a type of targeted therapy drug called a kinase inhibitor . It works by blocking proteins that signal cancer cells to divide and also blocks proteins that signal the growth of new blood vessels that tumors need to grow . It is a small-molecule drug that can enter cells easily . It is used alone or with other drugs to treat various types of cancer including endometrial carcinoma, hepatocellular carcinoma (a type of liver cancer), renal cell carcinoma (a type of kidney cancer), and thyroid cancer .
Synthesis Analysis
Lenvatinib is synthesized using 4-nitrophenyl cyclopropylcarbamate . This compound is prepared by the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature . Lenvatinib is then synthesized by reacting 4- (4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with 4-nitrophenyl cyclopropylcarbamate . Apart from the synthesis of lenvatinib, citrate, phosphate, malate, and oxalate salts of lenvatinib have also been reported .Molecular Structure Analysis
The molecular structure of Lenvatinib mesylate is complex, involving multiple receptor tyrosine kinases . It inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression .Chemical Reactions Analysis
Lenvatinib is a receptor tyrosine kinase (RTK) inhibitor that inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression .Physical And Chemical Properties Analysis
Lenvatinib mesylate is a white to pale reddish-yellow powder . It is slightly soluble in water while practically insoluble in ethanol (dehydrated) . The dissociation constant (pKa value) of Lenvatinib mesylate is 5.05 at 25°C . The partition coefficient (log P value) is 3.30 .Scientific Research Applications
Antitumor Activity and Immune Modulation
Lenvatinib mesylate exhibits potent antitumor effects by targeting multiple receptor tyrosine kinases involved in tumor angiogenesis and proliferation. Studies have demonstrated its efficacy in enhancing the antitumor activity of PD-1 signal inhibitors, indicating its role in immune modulation within the tumor microenvironment. Lenvatinib significantly decreases the percentage of tumor-associated macrophages (TAMs) and upregulates IFNγ-secreting CD8+ T cells, suggesting a synergistic potential when combined with immunotherapy agents (Kato et al., 2015).
Mechanisms of Resistance and Gelation
Research has identified mechanisms of resistance to Lenvatinib, such as fibronectin-mediated hypoxia-induced resistance in hepatocellular carcinoma (HCC) cells, indicating the complexity of its action in different tumor environments. Moreover, the study of its gelation process in aqueous media revealed insights into the molecular interactions and self-assembly driving forces, highlighting the importance of understanding drug behavior for formulation development (Takahashi et al., 2021).
Combination Therapies and Clinical Applications
Lenvatinib's role extends to combination therapies, where its use with agents like pembrolizumab shows enhanced antitumor activities through the activation of CD8+ T cells and reduction of TAMs. Such combinations are being explored in various cancer types, including endometrial and hepatocellular carcinomas, providing new avenues for treatment strategies (Kato et al., 2019).
Binding Mechanisms and Kinetic Analysis
The distinct binding mode of Lenvatinib to VEGFR2, characterized by a rapid association and slow dissociation rate, underpins its potency in VEGFR2 inhibition. Crystal structure analysis has provided insights into its unique interaction within the ATP binding site, contributing to the understanding of its efficacy and potential resistance mechanisms (Okamoto et al., 2015).
Safety And Hazards
Lenvatinib mesylate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . In case of accidental release, it is recommended to wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes .
properties
IUPAC Name |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4.CH4O3S/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11;1-5(2,3)4/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLFIUUAYLEFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235081 | |
Record name | Lenvatinib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lenvatinib mesylate | |
CAS RN |
857890-39-2 | |
Record name | Lenvatinib mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857890-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lenvatinib mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857890392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lenvatinib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LENVATINIB MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J78384F61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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